Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopropylsulfonyl group is introduced via sulfonylation reactions, and the benzoate moiety is attached through esterification reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and sulfonylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
Cyclopropylsulfonyl azetidine: A simpler analog with similar reactivity but different applications.
Benzoic acid derivatives: Compounds with similar ester functionalities but lacking the azetidine ring.
Uniqueness
Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate is unique due to the combination of the azetidine ring, cyclopropylsulfonyl group, and benzoate moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 4-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-22-15(19)10-2-4-12(5-3-10)16-14(18)11-8-17(9-11)23(20,21)13-6-7-13/h2-5,11,13H,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWIACFQHKTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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